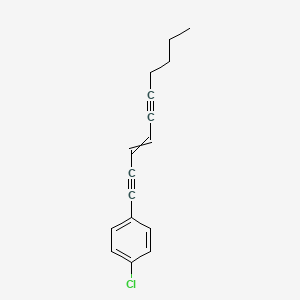
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene is an organic compound that belongs to the class of enediynes Enediynes are known for their unique chemical structures, which include two triple bonds separated by a double bond
Preparation Methods
The synthesis of 1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. The general synthetic route involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-iodobenzene and dec-3-ene-1,5-diyne.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2), a copper co-catalyst (such as CuI), and a base (such as triethylamine) in an inert atmosphere (e.g., nitrogen or argon).
Procedure: The starting materials are mixed in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and heated to a specific temperature (usually around 60-80°C) for several hours.
Purification: The product is then purified using column chromatography or recrystallization techniques.
Chemical Reactions Analysis
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The enediyne moiety can undergo cyclization reactions to form cyclic compounds, which are of interest in the synthesis of natural products and pharmaceuticals.
Scientific Research Applications
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound’s enediyne structure makes it a potential candidate for studying DNA cleavage and repair mechanisms, as enediynes are known to interact with DNA.
Medicine: Enediynes have shown promise as anticancer agents due to their ability to cleave DNA. Research is ongoing to explore the therapeutic potential of this compound in cancer treatment.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene involves its enediyne moiety. Enediynes are known to undergo Bergman cyclization, a reaction that generates highly reactive diradicals. These diradicals can cleave DNA strands, leading to cell death. The molecular targets include DNA and other cellular components, and the pathways involved are related to DNA damage and repair mechanisms.
Comparison with Similar Compounds
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene can be compared with other enediynes, such as:
Dynemicin: A natural enediyne antibiotic with potent anticancer properties.
Calicheamicin: Another enediyne antibiotic known for its DNA-cleaving ability and use in targeted cancer therapies.
Esperamicin: Similar to calicheamicin, it is an enediyne with strong DNA-cleaving activity.
The uniqueness of this compound lies in its synthetic accessibility and potential for modification, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
823228-00-8 |
|---|---|
Molecular Formula |
C16H15Cl |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
1-chloro-4-dec-3-en-1,5-diynylbenzene |
InChI |
InChI=1S/C16H15Cl/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14H,2-4H2,1H3 |
InChI Key |
IJYBBJWLBCAAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


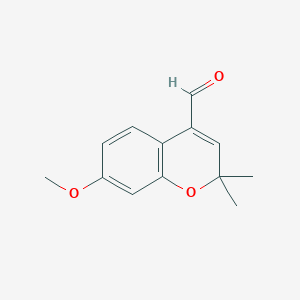
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
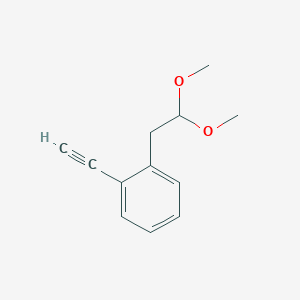
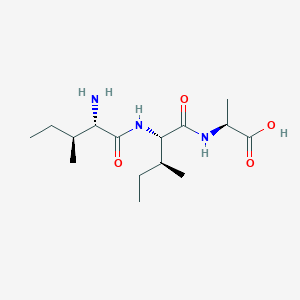
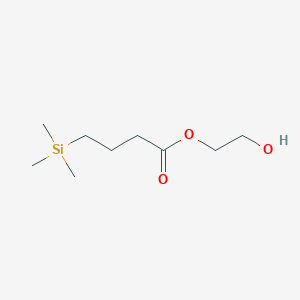

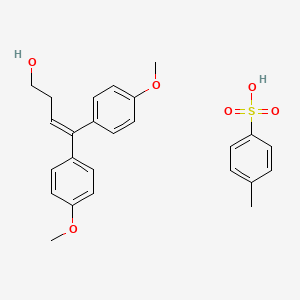
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
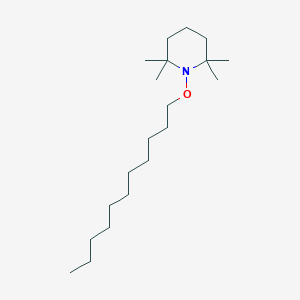
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
